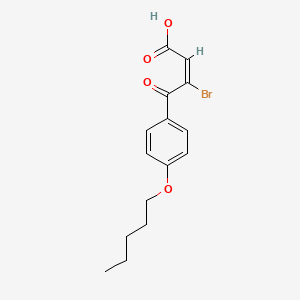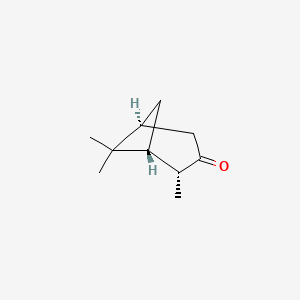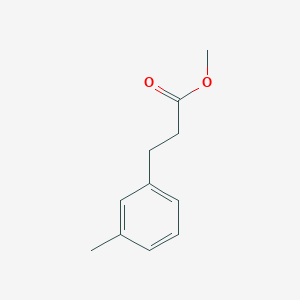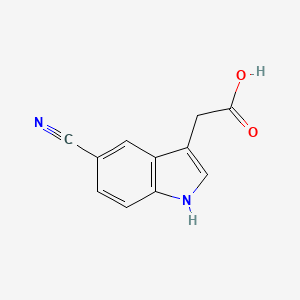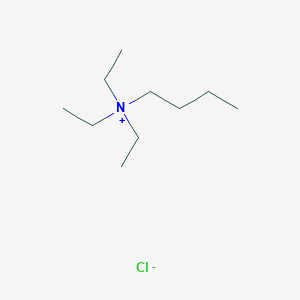![molecular formula C16H23NO4 B1625297 Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate CAS No. 635678-09-0](/img/structure/B1625297.png)
Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Overview
Description
“Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate” is a chemical compound with the molecular formula C16H23NO4 . It has a molecular weight of 293.35812 .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H23NO4/c1-17-8-6-12 (7-9-17)11-21-14-5-4-13 (16 (18)20-3)10-15 (14)19-2/h4-5,10,12H,6-9,11H2,1-3H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid with a melting point between 83 - 85 degrees Celsius .Scientific Research Applications
Catalytic Reduction Studies
In the field of catalysis, studies have investigated the reduction processes of related esters and acids on specific catalysts, such as yttrium oxide. King and Strojny (1982) explored the reduction of methyl benzoate and benzoic acid, observing the formation of benzaldehyde via surface benzoate intermediates, highlighting a pathway for chemical transformations involving benzoate esters (King & Strojny, 1982).
Polymer Science
In polymer science, the synthesis and properties of hyperbranched aromatic polyamides have been examined. Yang, Jikei, and Kakimoto (1999) demonstrated the polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate to produce hyperbranched aromatic polyamides, providing insights into the development of novel polymeric materials (Yang, Jikei, & Kakimoto, 1999).
Photophysics
The synthesis and photophysical properties of derivatives of methyl benzoate have been extensively studied. Kim et al. (2021) investigated methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its photophysical properties, revealing significant insights into the luminescence characteristics of such compounds (Kim et al., 2021).
Organic Synthesis
In organic synthesis, the development of novel compounds and their applications has been a focus. Matsumoto, Takase, and Ogura (2008) reported on the formation of iodine-substituted benzenes from specific methylthio-tosyl derivatives, showcasing a method for synthesizing iodobenzene derivatives, which are valuable in various chemical syntheses (Matsumoto, Takase, & Ogura, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate is a potent and selective inhibitor of VEGFR (vascular endothelial growth factor receptor), EGFR (epidermal growth factor receptor) and RET (REarranged during Transfection) tyrosine kinases . These targets play crucial roles in cell proliferation, survival, and differentiation, particularly in the context of cancer.
Mode of Action
The compound interacts with its targets by binding to the ATP-binding site of the tyrosine kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to a decrease in the signaling pathways that promote cell proliferation and survival.
Biochemical Pathways
The primary biochemical pathways affected by this compound are the VEGF, EGF, and RET signaling pathways . These pathways are involved in various cellular processes, including cell growth, survival, and angiogenesis. By inhibiting these pathways, the compound can effectively suppress tumor growth and progression.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and survival, leading to the suppression of tumor growth . This makes it a potential therapeutic agent for the treatment of various types of cancer.
properties
IUPAC Name |
methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-17-8-6-12(7-9-17)11-21-14-5-4-13(16(18)20-3)10-15(14)19-2/h4-5,10,12H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRPHDCRLVCNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C(C=C2)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469963 | |
| Record name | methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate | |
CAS RN |
635678-09-0 | |
| Record name | methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




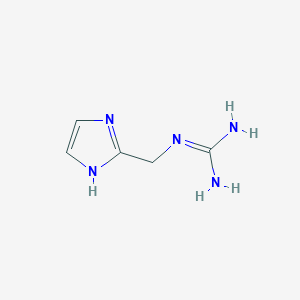

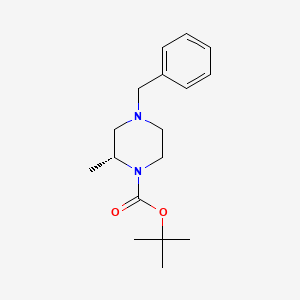
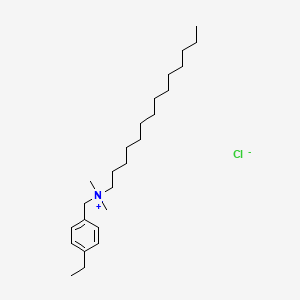
![Ethyl 2-((5-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)amino)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1625222.png)
